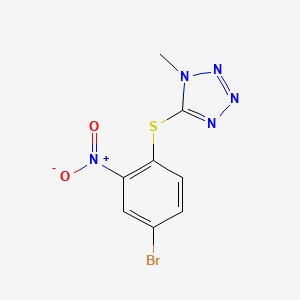
5-((4-Bromo-2-nitrophenyl)thio)-1-methyl-1h-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Bromo-2-nitrophenyl)thio)-1-methyl-1h-tetrazole is a complex organic compound that features a tetrazole ring substituted with a 4-bromo-2-nitrophenylthio group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromo-2-nitrophenyl)thio)-1-methyl-1h-tetrazole typically involves the reaction of 4-bromo-2-nitrophenol with a suitable thiolating agent to introduce the thio group. This intermediate is then reacted with a tetrazole precursor under controlled conditions to form the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-((4-Bromo-2-nitrophenyl)thio)-1-methyl-1h-tetrazole can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 5-((4-Amino-2-nitrophenyl)thio)-1-methyl-1h-tetrazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((4-Bromo-2-nitrophenyl)thio)-1-methyl-1h-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((4-Bromo-2-nitrophenyl)thio)-1-methyl-1h-tetrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and bromo groups can influence its reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitrophenol: Shares the bromo and nitro substituents but lacks the tetrazole ring.
2-Bromo-4-nitrophenol: Similar structure but different positioning of the bromo and nitro groups.
4-Bromo-2-nitroaniline: Contains an amino group instead of a thio group.
Uniqueness
5-((4-Bromo-2-nitrophenyl)thio)-1-methyl-1h-tetrazole is unique due to the combination of the tetrazole ring and the 4-bromo-2-nitrophenylthio group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C8H6BrN5O2S |
|---|---|
Molecular Weight |
316.14 g/mol |
IUPAC Name |
5-(4-bromo-2-nitrophenyl)sulfanyl-1-methyltetrazole |
InChI |
InChI=1S/C8H6BrN5O2S/c1-13-8(10-11-12-13)17-7-3-2-5(9)4-6(7)14(15)16/h2-4H,1H3 |
InChI Key |
LMAAMEILEQGELO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



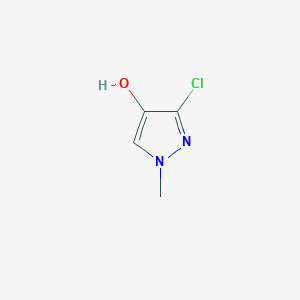

![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14917202.png)
![n-Isobutyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14917209.png)
![4-hydroxy-3-[2-(2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B14917214.png)
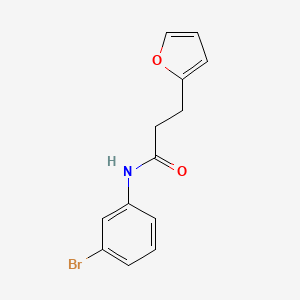
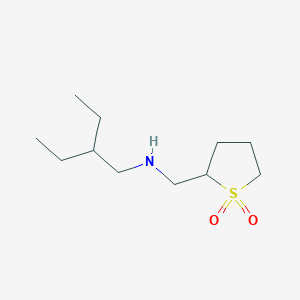
![[2-(4-Bromophenyl)-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14917227.png)
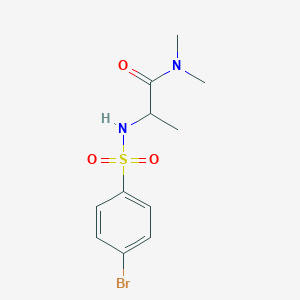
![2-phenyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide](/img/structure/B14917248.png)
![N-[(2S)-1-[(3-chlorophenyl)methylamino]-1-oxo-6-[[(1R,2S)-2-phenylcyclopropyl]amino]hexan-2-yl]-4-phenylbenzamide](/img/structure/B14917256.png)
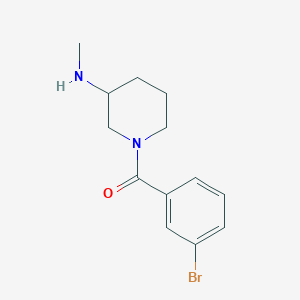
![4-oxo-4-{2-[(5-phenoxy-1H-indol-2-yl)carbonyl]hydrazinyl}-N-(4-phenylbutan-2-yl)butanamide](/img/structure/B14917266.png)
